Fmoc-5-Ava-OH

Description

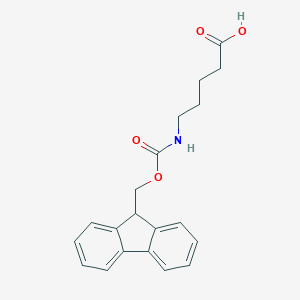

Structure

3D Structure

Propriétés

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLSWWGYZWBPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123622-48-0 | |

| Record name | 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-5-Ava-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-5-Ava-OH (N-(9-Fluorenylmethoxycarbonyl)-5-aminovaleric acid), a key building block in modern peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the field of drug discovery, this document details the chemical properties, synthesis, and diverse applications of this versatile molecule.

Core Properties of this compound

This compound is a derivative of 5-aminovaleric acid featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus. This strategic protection allows for its use in stepwise solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under mild basic conditions to allow for the elongation of a peptide chain. The five-carbon spacer provided by the aminovaleric acid backbone offers flexibility and is utilized to introduce spacing in peptides or to act as a linker in more complex molecular constructs.

Quantitative Data Summary

| Property | Value | Citations |

| Synonyms | Fmoc-5-aminopentanoic acid, 5-(Fmoc-amino)pentanoic acid, 5-(Fmoc-amino)valeric acid, N-(9-Fluorenylmethyloxycarbonyl)-5-amino-pentanoic acid | [1] |

| CAS Number | 123622-48-0 | [1] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1] |

| Molecular Weight | 339.39 g/mol | |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98.0% (HPLC) | |

| Melting Point | 137-145 °C | |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in organic solvents such as DMF and DCM | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 5-aminovaleric acid with an activated Fmoc reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate).

Materials:

-

5-Aminovaleric acid

-

Fmoc-OSu or Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water, or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-aminovaleric acid in an aqueous solution of sodium bicarbonate (e.g., 10% NaHCO₃ in water).

-

In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in a suitable organic solvent like dioxane or DMF.

-

Slowly add the Fmoc-reagent solution to the 5-aminovaleric acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for several hours (typically 4-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-reagent and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the this compound product.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or silica gel chromatography if necessary.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based SPPS. The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in DMF (v/v) for Fmoc deprotection

-

This compound

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF.

-

Add a base (e.g., DIPEA) to activate the carboxylic acid.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (a positive test indicates incomplete coupling).

-

Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids to elongate the peptide chain.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with DCM and dry it.

-

Add a cleavage cocktail to the resin to cleave the peptide from the solid support and remove any side-chain protecting groups.

-

Incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the purified peptide.

-

Applications in Drug Development

This compound is not just a simple building block; it plays a crucial role in the development of sophisticated therapeutic agents.

-

Peptide-Based Therapeutics: It is used to introduce flexible spacers into peptide sequences, which can be critical for optimizing the biological activity and pharmacokinetic properties of peptide drugs.[1]

-

PROTACs (Proteolysis Targeting Chimeras): The aminovaleric acid moiety can serve as a linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC. The length and flexibility of this linker are critical for the formation of a stable ternary complex and subsequent degradation of the target protein.

-

Inhibitor Synthesis: this compound has been utilized in the synthesis of fatty acid-based dimeric peptides that act as inhibitors of the Postsynaptic Density-95 (PSD-95) protein, a target in neurodegenerative diseases.[3]

Visualizing Workflows and Pathways

To better illustrate the processes involving this compound, the following diagrams have been generated using Graphviz.

Caption: Synthesis workflow for this compound.

References

Fmoc-5-Aminovaleric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) is a pivotal bifunctional molecule widely employed in the fields of peptide chemistry, drug development, and bioconjugation. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for a technical audience.

Core Chemical Properties

This compound is an N-terminally protected amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group provides a stable, base-labile protecting group, essential for stepwise peptide synthesis. The five-carbon chain of the aminovaleric acid serves as a flexible spacer or linker, which is crucial in the design of various therapeutic and diagnostic agents.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂₀H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 339.39 g/mol | [2][3] |

| CAS Number | 123622-48-0 | [1][2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 137-145 °C | [4] |

| Purity | ≥98.0% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [4] |

Solubility

Applications in Research and Development

The unique structural features of this compound make it a versatile tool in several areas of chemical biology and drug discovery.

-

Solid-Phase Peptide Synthesis (SPPS): The primary application of this compound is as a building block in SPPS.[4] The Fmoc group protects the amine terminus during the coupling of the carboxylic acid to the growing peptide chain. Its subsequent removal under mild basic conditions allows for the stepwise elongation of the peptide.[8][9]

-

Linker and Spacer: The five-carbon chain of aminovaleric acid provides a flexible and hydrophilic spacer. This is particularly valuable in the design of antibody-drug conjugates (ADCs), where the linker connects the antibody to the cytotoxic payload, influencing the stability, solubility, and efficacy of the conjugate.[10][] It is also used to attach biomolecules to surfaces or other molecules in bioconjugation applications.[1]

-

Drug Development: this compound is a component in the synthesis of various therapeutic agents, including peptide-based drugs and peptidomimetics.[1] For instance, it has been used in the synthesis of fatty acid-based dimeric peptides with inhibitory activity against PSD-95.[12]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide chain using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Reaction vessel (e.g., fritted syringe)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[13]

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform washes in the following sequence: DMF (3 times), DCM (3 times), and MeOH (3 times).[13]

-

Coupling of this compound:

-

Prepare a solution of this compound (e.g., 3 equivalents relative to resin loading) and an activating agent like OxymaPure (3 equivalents) in DMF.

-

Add the coupling agent, such as DIC (3 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.[14]

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) to remove excess reagents.

-

Confirmation of Coupling (Optional): A qualitative Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[13]

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.

Cleavage of the Fmoc Protecting Group

The removal of the Fmoc group is a critical step in SPPS, enabling the elongation of the peptide chain.

Materials:

-

This compound-coupled peptide-resin

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Washing solvent: DMF

-

Reaction vessel

Procedure:

-

Resin Preparation: Ensure the this compound-coupled peptide-resin is in the reaction vessel and has been washed with DMF.

-

Initial Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 1-3 minutes at room temperature.[13] This initial, short treatment helps to minimize potential side reactions.

-

Solution Removal: Drain the piperidine solution from the reaction vessel.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature to ensure complete removal of the Fmoc group.[13]

-

Solution Removal: Drain the piperidine solution.

-

Washing: Wash the resin extensively with DMF (at least 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Visualizing Workflows and Mechanisms

To better illustrate the processes in which this compound is a key component, the following diagrams are provided.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Caption: Mechanism of Fmoc group deprotection using piperidine.

Conclusion

Fmoc-5-aminovaleric acid is a cornerstone building block for chemists and drug developers. Its well-defined chemical properties, coupled with its utility as both a protected amino acid and a flexible linker, ensure its continued and widespread application in the synthesis of complex peptides and sophisticated bioconjugates. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this versatile reagent in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 5-(Fmoc-amino)valeric acid, 98% | Fisher Scientific [fishersci.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. lifetein.com [lifetein.com]

- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

Technical Guide: Fmoc-5-Ava-OH (CAS 123622-48-0) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-5-Ava-OH (5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid), a versatile building block for chemical synthesis. The information presented herein is intended to support researchers in its effective application, particularly in the fields of peptide synthesis, drug discovery, and bioconjugation.

Core Compound Information

This compound is a derivative of 5-aminovaleric acid (5-Ava) where the terminal amine is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This bifunctional molecule features a terminal carboxylic acid and a base-labile protected amine, making it an ideal spacer or linker for various synthetic applications. Its primary utility is in Fmoc-based Solid Phase Peptide Synthesis (SPPS), where it can be incorporated to introduce a flexible five-carbon aliphatic chain into a peptide sequence or to act as a linker between a peptide and another moiety.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| CAS Number | 123622-48-0 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₁NO₄ | [2][4] |

| Molecular Weight | 339.39 g/mol | [2][3][4][5] |

| Appearance | White to off-white or slightly yellowish solid/powder | [1][2][3] |

| Purity (by HPLC) | ≥98.0% | [2][3][5] |

| Melting Point | 137-145 °C | [3][5] |

| Solubility | Sparingly soluble in water; soluble in DMF and dichloromethane. | [1] |

| Storage Temperature | 2-8°C; some suppliers recommend -20°C for long-term storage. | [2][3][5][6] |

Chemical Structure

The structure of this compound combines the rigid, planar Fmoc group with a flexible aliphatic chain, terminating in a carboxylic acid.

Caption: Chemical structure of this compound.

Applications in Research and Development

This compound is a key reagent in several advanced scientific domains due to its linker properties and compatibility with standard synthetic chemistries.

-

Peptide Synthesis: It serves as a non-natural amino acid or a flexible spacer to introduce distance between functional residues in a peptide chain. This can be crucial for studying protein-protein interactions or designing peptides with specific conformational properties.[1][2]

-

Drug Development: The 5-aminovaleric acid linker is used to create peptidomimetics and peptide-based drugs.[2][6] Its defined length and flexibility can optimize the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.

-

PROTACs and Bioconjugation: As a bifunctional linker, it is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase ligand.[7] It is also used to attach biomolecules, such as fluorescent dyes or biotin, to surfaces or other molecules in the development of biosensors and drug delivery systems.[2]

-

Inhibitor Design: this compound and similar structures are used to synthesize fatty acid-based dimeric peptides, for example, those that act as inhibitors of Postsynaptic density-95 (PSD-95), a target in research for ischemic brain damage and pain.[6]

Experimental Protocols

The incorporation of this compound into a synthetic scheme typically follows standard protocols for Fmoc-based Solid Phase Peptide Synthesis (SPPS). Below is a representative methodology.

General Workflow for SPPS Incorporation

The following diagram illustrates the cyclical process of extending a peptide chain on a solid support using Fmoc chemistry, which is the primary application for this compound.

Caption: General workflow for Solid Phase Peptide Synthesis (SPPS).

Detailed Methodology for a Single Coupling Cycle

This protocol details the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Reaction vessel for manual or automated synthesis

Protocol:

-

Fmoc Deprotection (if necessary):

-

Treat the N-terminal Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5x) followed by DCM (3x) and then DMF (3x) to remove residual piperidine.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the activation to proceed for 1-2 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using a qualitative method like the Kaiser ninhydrin test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle or for final cleavage if the synthesis is complete.

Final Cleavage and Deprotection

-

After the final Fmoc group is removed, wash the peptide-resin extensively with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A common ratio is 95:2.5:2.5 (TFA:H₂O:TIS).

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

-

The crude peptide can then be purified, typically by reverse-phase HPLC.

Chemical Mechanisms and Logical Relationships

Fmoc Deprotection Mechanism

The utility of the Fmoc group lies in its stability to acidic conditions and its lability under basic conditions. The deprotection is an elimination reaction initiated by a base, typically a secondary amine like piperidine.

Caption: Mechanism of Fmoc deprotection using piperidine.

This controlled deprotection allows for the sequential addition of amino acids in a specific order, which is the foundational principle of Fmoc-SPPS.

Disclaimer: This document is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Design [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-5-Aminovaleric Acid (Fmoc-5-Ava-OH)

Fmoc-5-aminovaleric acid (this compound) is a versatile bifunctional building block widely employed in the fields of peptide chemistry, drug discovery, and bioconjugation. Its structure, featuring a terminal carboxylic acid and an amine group protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, makes it an ideal linker or spacer molecule in the synthesis of complex organic molecules, particularly peptides and peptidomimetics. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline powder. Its key properties are summarized below, providing essential data for its handling, storage, and application in chemical synthesis.

| Property | Value | Citations |

| Molecular Weight | 339.39 g/mol | |

| Molecular Formula | C₂₀H₂₁NO₄ | [1] |

| CAS Number | 123622-48-0 | |

| Purity (HPLC) | ≥98.0% | [1][2] |

| Melting Point | 137-145 °C | [3] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | 2-8°C | [4] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) | |

| Synonyms | 5-(Fmoc-amino)pentanoic acid, N-(9-Fluorenylmethoxycarbonyl)-5-aminopentanoic acid | [1] |

Core Applications in Research and Drug Development

The unique structural characteristics of this compound lend it to a variety of applications, primarily centered around the construction of larger, biologically active molecules.

-

Peptide Synthesis: As an amino acid derivative with an Fmoc protecting group, it is a fundamental component in solid-phase peptide synthesis (SPPS).[2] It can be incorporated into peptide chains to act as a flexible spacer, potentially influencing the peptide's conformation and biological activity.[2]

-

Drug Development: this compound plays a crucial role as a linker in the development of complex therapeutics.[2] For instance, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting ligand.[5] It has also been used to synthesize fatty acid-based dimeric peptides that exhibit inhibitory activity against PSD-95, a target in neuroscience research.[1]

-

Bioconjugation: The molecule serves as a linker to attach biomolecules to other molecules or surfaces.[2] This is essential for creating biosensors, targeted drug delivery systems, and other advanced biomaterials.[2]

-

Peptide Libraries: It is a valuable tool for generating diverse peptide libraries for high-throughput screening to discover new therapeutic leads.[1]

Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS. This process involves the sequential addition of amino acids to a growing chain that is covalently attached to a solid support (resin).

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).[6]

-

Fmoc-protected amino acids: Including this compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% piperidine in DMF (v/v).[6]

-

Coupling/Activation Reagents:

-

Washing Solvents: DMF, DCM, Ethanol.

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

-

Kaiser Test Reagents: To test for the presence of free primary amines.[7]

Step-by-Step Methodology

-

Resin Preparation (Swelling):

-

Place the desired amount of resin (e.g., 100 mg) into a reaction vessel.

-

Add DMF (approx. 1 mL per 100 mg of resin) and allow the resin to swell for at least 1-8 hours to ensure accessibility of reactive sites.[7]

-

Drain the solvent.

-

-

Initial Fmoc Deprotection (for pre-loaded resins):

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate the mixture for 15-30 minutes at room temperature to remove the Fmoc group from the first amino acid on the resin.[6]

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HATU (or HBTU, ~3-4 eq.), and DIPEA (~3.5-4 eq.) in DMF.[8][9]

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[6]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

(Optional but recommended) Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Iterative Cycles for Peptide Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid to be added to the peptide chain.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups.[7]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a powder.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: Workflow for a single cycle of Fmoc-Solid Phase Peptide Synthesis (SPPS).

Peptides synthesized using this compound as a linker often target cell surface receptors, such as G-protein coupled receptors (GPCRs), to modulate intracellular signaling.

Caption: A generic GPCR signaling pathway modulated by a bioactive peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Fmoc-5-aminopentanoic acid, 123622-48-0 | BroadPharm [broadpharm.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-5-Ava-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-(9-Fluorenylmethoxycarbonyl)-5-aminovaleric acid (Fmoc-5-Ava-OH), a valuable building block in peptide synthesis and drug development. This compound serves as a linker or spacer in various peptide-based molecules and bioconjugates. This document details the chemical properties, synthesis protocols, purification methods, and characterization of this compound, presenting quantitative data in accessible tables and visualizing workflows with clear diagrams.

Compound Profile: this compound

This compound is a white to off-white powder at room temperature. Its key physicochemical properties are summarized in the table below. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| Synonyms | N-(9-Fluorenylmethyloxycarbonyl)-5-amino-pentanoic acid, 5-(Fmoc-amino)valeric acid, 5-(Fmoc-amino)pentanoic acid | |

| CAS Number | 123622-48-0 | |

| Molecular Formula | C₂₀H₂₁NO₄ | |

| Molecular Weight | 339.39 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 137-145 °C | |

| Purity (Typical) | ≥98% (HPLC) | |

| Storage Conditions | 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved by the N-protection of 5-aminovaleric acid using an activated Fmoc reagent. Two common methods are presented below, utilizing either N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl).

Method 1: Synthesis using Fmoc-OSu

This method is widely used due to the high reactivity and good handling properties of Fmoc-OSu. The reaction proceeds with a high yield and produces a product of sufficient purity for many applications, often requiring minimal purification.

Experimental Protocol:

-

Dissolution: Dissolve 5-aminovaleric acid (1 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Fmoc-OSu: To the solution, add Fmoc-OSu (1 equivalent).

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.

-

Work-up: The crude product is typically obtained as a slightly yellow, sticky oil. For many applications, this can be used directly. For higher purity, proceed to the purification step.

A reported synthesis using this method achieved a yield of 90% .

Method 2: Synthesis using Fmoc-Cl

This is a more traditional method for Fmoc protection. It is crucial to control the reaction conditions to avoid the formation of undesired byproducts.

Experimental Protocol:

-

Dissolution: Dissolve 5-aminovaleric acid (1 equivalent) in a suitable aqueous or mixed aqueous/organic solvent system (e.g., 10% sodium carbonate solution and dioxane).

-

Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1 equivalent) in a solvent like dioxane to the cooled reaction mixture (0-5 °C) while stirring vigorously.

-

Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.

Quantitative Data for Synthesis:

| Parameter | Method 1 (Fmoc-OSu) | Method 2 (Fmoc-Cl) |

| Starting Materials | 5-Aminovaleric acid, Fmoc-OSu, DMF | 5-Aminovaleric acid, Fmoc-Cl, Sodium Carbonate, Dioxane, Water |

| Reaction Time | 1 hour | Several hours |

| Typical Yield | 90% | Variable, typically 70-90% |

Purification of this compound

For applications requiring high purity, such as in peptide synthesis for pharmaceutical applications, the crude this compound must be purified. Recrystallization is the most common and effective method.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol, or a mixture of ethanol and water).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of a cold solvent in which the product is sparingly soluble (e.g., hexane or a cold mixture of the recrystallization solvent).

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

The choice of solvent system is critical and may require some optimization. Common systems for Fmoc-amino acids include ethyl acetate/hexane and ethanol/water.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.02 (br s, 1H), 7.86 (d, 2H), 7.67 (d, 2H), 7.39 (t, 2H), 7.31 (t, 2H), 7.26 (t, 1H), 4.28 (d, 2H), 4.19 (t, 1H), 2.97 (dd, 2H), 2.19 (t, 2H), 1.43 (br m, 4H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 174.9, 156.7, 144.4, 141.2, 128.0, 127.5, 125.6, 120.5, 65.6, 47.2, 33.8, 29.3, 22.2 |

| HPLC | A single major peak with a purity of ≥98% |

| Mass Spectrometry (m/z) | Calculated for C₂₀H₂₁NO₄: 339.15; found e.g., 701.3 [2M+Na]⁺ |

Experimental and Logical Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Logical Flow from Reagents to Final Product.

An In-depth Technical Guide to the Solubility of Fmoc-5-Aminovaleric Acid (Fmoc-5-Ava-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(9-Fluorenylmethyloxycarbonyl)-5-aminovaleric acid (Fmoc-5-Ava-OH), a commonly used building block in peptide synthesis and drug development.[1][2] Understanding the solubility of this reagent is critical for its effective use in various synthetic and analytical procedures.

Core Properties of this compound

This compound is a white to off-white powder with a molecular weight of 339.39 g/mol .[3] Its structure, featuring a bulky, hydrophobic Fmoc protecting group and a more polar aminovaleric acid chain, results in varied solubility across different solvent systems.

Solubility Profile of this compound

| Solvent | Chemical Class | Expected Solubility | Remarks |

| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used as a primary solvent for peptide synthesis involving Fmoc-protected amino acids. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Another common solvent for dissolving Fmoc-amino acids; may require gentle heating to achieve high concentrations. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Often used interchangeably with DMF in peptide synthesis protocols. |

| PolarClean™ | Green Solvent | > 0.4 M | A study on various Fmoc-amino acids demonstrated high solubility (>0.4 M, with most >0.9 M) in this eco-friendly solvent.[1][4] |

| Dichloromethane (DCM) | Nonpolar | Moderate to Low | May be used in some applications, but solubility is generally lower than in polar aprotic solvents. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Limited solubility is expected. |

| Methanol (MeOH) | Polar Protic | Low | The presence of the large, nonpolar Fmoc group limits solubility in protic solvents like methanol. |

| Water | Polar Protic | Very Low / Insoluble | Fmoc-protected amino acids are generally poorly soluble in aqueous solutions without additives.[5] |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

This section outlines a standardized protocol for quantitatively determining the solubility of this compound in a specific solvent at a given temperature.

1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

2. Materials and Equipment:

-

This compound (solid powder, purity ≥98%)[2]

-

Solvent of interest (e.g., DMF, DMSO, Acetonitrile)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, compatible with the solvent)

3. Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 2 mL). Ensure there is undissolved solid at the bottom.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards by HPLC. The Fmoc group has a strong UV absorbance, typically monitored around 265 nm or 301 nm.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key processes relevant to the study and application of this compound.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Caption: Logical Workflow for Compound Solubility Assessment.

References

Fmoc-5-Ava-OH: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-5-Aminovaleric acid (Fmoc-5-Ava-OH) is a widely utilized building block in solid-phase peptide synthesis (SPPS) and various applications within drug development and discovery. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on a five-carbon amino acid linker, makes it a versatile tool for introducing spacing elements into peptide sequences and for the development of complex molecular architectures. This guide provides an in-depth overview of the safety and handling procedures necessary for the responsible use of this compound in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 123622-48-0 | [1] |

| Molecular Formula | C₂₀H₂₁NO₄ | [2][1] |

| Molecular Weight | 339.39 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (HPLC) | [2] |

| Melting Point | 137-145 °C | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in organic solvents like DMF and DCM. |

Safety and Hazard Information

GHS Hazard Classification (Anticipated)

Based on analogous compounds, this compound is anticipated to fall under the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Note: This classification is based on data for structurally related compounds and should be used as a guideline. Always refer to the supplier-specific SDS for the most accurate information.

Handling Precautions

Safe handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key handling steps from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

To mitigate the risk of exposure, the following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Respiratory Protection | NIOSH-approved respirator if dust is generated and ventilation is inadequate. |

| Skin and Body Protection | Laboratory coat. |

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and emergency measures should be taken.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Fire-Fighting Measures

This compound is a combustible solid. In the event of a fire:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For spills of this compound powder:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate PPE.

-

Containment and Cleanup: Gently sweep up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis. The following are generalized protocols for its application.

General Protocol for Coupling this compound to an Amino-Resin

This protocol outlines the standard procedure for attaching this compound to a resin-bound peptide with a free amino group.

Materials:

-

This compound

-

Peptide-bound resin

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Washing solvents (e.g., DMF, DCM)

Procedure:

-

Resin Swelling: Swell the peptide-bound resin in the reaction solvent (e.g., DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the peptide.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) in the reaction solvent.

-

Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the this compound solution to pre-activate the carboxylic acid.

-

Add the activated this compound solution to the washed resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction.

Workflow for Peptide Synthesis using this compound

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis incorporating this compound.

Caption: Cyclical workflow for incorporating this compound in SPPS.

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of this compound and ensuring environmental safety.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

The recommended storage temperature is between 2°C and 8°C.[2]

-

Keep away from strong oxidizing agents and strong acids.[3]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[3] Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a valuable reagent for chemical and pharmaceutical research. Adherence to the safety, handling, and disposal guidelines outlined in this technical guide is paramount for the protection of laboratory personnel and the environment. Researchers should always consult the most current Safety Data Sheet provided by the supplier and be fully aware of the potential hazards before commencing any experimental work.

References

An In-depth Technical Guide to Fmoc-5-Ava-OH: Suppliers, Pricing, and Applications in Peptide and PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(9-fluorenylmethoxycarbonyl)-5-aminovaleric acid (Fmoc-5-Ava-OH), a key building block in modern synthetic chemistry. This document details commercially available suppliers, current pricing, and in-depth experimental protocols for its application in solid-phase peptide synthesis (SPPS) and its emerging role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is an α,ω-amino acid derivative where the amino group is protected by the base-labile Fmoc group. This structure makes it an ideal spacer or linker in the synthesis of complex molecules.

| Property | Value |

| CAS Number | 123622-48-0 |

| Molecular Formula | C₂₀H₂₁NO₄ |

| Molecular Weight | 339.39 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in DMF and other organic solvents |

| Storage | 2-8°C |

Suppliers and Pricing

The availability and cost of this compound can vary between suppliers and are dependent on the quantity purchased. The following table summarizes pricing information from several prominent chemical suppliers. Prices are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Number | Quantity | List Price (USD) |

| Sigma-Aldrich | 04066 | 1 g | $71.62 |

| 5 g | $310.00 | ||

| Thermo Scientific Chemicals | H66264.03 | 1 g | $48.50 |

| Fisher Scientific | AAH6626403 | 1 g | $85.62 |

| AAH6626406 | 5 g | $287.74 | |

| AAH6626414 | 25 g | $1,226.89 | |

| Chemenu | CM275369 | 25 g | $220.00 |

| American Custom Chemicals Corporation | CHM0012435 | 5 g | $1360.59 |

Note: This pricing information is based on data available in late 2025 and is for informational purposes only. Please consult the suppliers' websites for the most current pricing.

Applications in Synthesis

This compound is a versatile building block with primary applications in two key areas of drug discovery and development: as a spacer in peptide synthesis and as a flexible linker in the construction of PROTACs.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into a peptide sequence to introduce a flexible spacer between amino acid residues or between a peptide and a label or drug molecule. The general workflow for incorporating this compound into a growing peptide chain on a solid support is outlined below.

Figure 1. General workflow for the incorporation of this compound in solid-phase peptide synthesis.

This protocol describes the manual coupling of this compound to a Rink Amide resin, a common solid support for the synthesis of peptide amides.

Materials:

-

Rink Amide resin (0.5-0.8 mmol/g loading)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin (100 mg, 1 equivalent) in DMF (2 mL) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF (2 mL) to the resin.

-

Shake for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF (2 mL) and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL).

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF (1.5 mL).

-

Allow the solution to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected resin.

-

Shake the reaction vessel at room temperature for 2 hours.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group on the 5-Ava moiety and the coupling of the next Fmoc-protected amino acid in the sequence.

PROTAC Synthesis

This compound is increasingly used as a flexible linker to connect a target protein-binding ligand (warhead) and an E3 ligase-binding ligand in the synthesis of PROTACs. The length and flexibility of the linker are critical for the formation of a stable ternary complex and subsequent target protein degradation. The aminovaleric acid backbone provides a synthetically versatile and flexible chain.

The synthesis of a PROTAC on a solid support can be conceptualized as follows:

Figure 2. Conceptual workflow for solid-phase PROTAC synthesis using this compound as a linker.

Once synthesized, the PROTAC molecule facilitates the degradation of a target protein through the ubiquitin-proteasome system.

Figure 3. PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a fundamental building block for researchers in peptide chemistry and drug discovery. Its utility as a flexible spacer in peptides and as a linker in the burgeoning field of PROTACs makes it an indispensable tool. This guide provides the foundational knowledge regarding its procurement and application, enabling scientists to effectively integrate this versatile molecule into their synthetic strategies. For specific applications, optimization of the provided protocols may be necessary to achieve desired yields and purity.

Methodological & Application

Application Notes and Protocols for Fmoc-5-Ava-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-α-Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) in solid-phase peptide synthesis (SPPS). This versatile building block is commonly utilized as a flexible spacer or linker to introduce specific spatial arrangements within peptides or to conjugate other molecules, such as drugs or dyes, to a peptide sequence.

Introduction to this compound in SPPS

This compound is a non-proteinogenic amino acid derivative that serves as a valuable tool in peptide chemistry. Its linear five-carbon chain provides a flexible spacer that can be incorporated into a peptide sequence to modulate biological activity, improve pharmacokinetic properties, or facilitate the attachment of payloads in the development of peptide-drug conjugates. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.[1][2]

The use of Fmoc chemistry in SPPS is the preferred method for peptide synthesis due to its milder reaction conditions compared to the traditional Boc/Benzyl approach.[1][2] The Fmoc group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while the side-chain protecting groups and the linker to the solid support are acid-labile, ensuring orthogonality.[3][4]

Key Applications of this compound

-

Flexible Spacer: Introduction of a hydrophilic and flexible spacer to separate functional domains of a peptide or to move a conjugated molecule away from the peptide backbone.

-

Linker for Conjugation: Serves as an attachment point for various molecules, including small molecule drugs, fluorescent dyes, and polyethylene glycol (PEG) chains.

-

Modification of Pharmacokinetics: The inclusion of 5-Ava can alter the solubility, stability, and overall pharmacokinetic profile of a peptide therapeutic.

-

Peptide Cyclization: Can be used as a component in the backbone for head-to-tail or side-chain cyclization of peptides.

Data Presentation: Physicochemical Properties and Typical Coupling Parameters

The successful incorporation of this compound into a growing peptide chain is dependent on its physicochemical properties and the chosen coupling conditions.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁NO₄ | Manufacturer's Certificate of Analysis |

| Molecular Weight | 339.39 g/mol | Manufacturer's Certificate of Analysis |

| Appearance | White to off-white powder | Manufacturer's Certificate of Analysis |

| Purity (HPLC) | ≥98% | Manufacturer's Certificate of Analysis |

| Melting Point | 137-145 °C | Manufacturer's Certificate of Analysis |

| Solubility | Soluble in DMF, NMP, and other polar organic solvents | General knowledge of Fmoc-amino acids |

| Coupling Parameter | Recommended Conditions |

| Resin | Compatible with all standard Fmoc-SPPS resins (e.g., Wang, Rink Amide, 2-Chlorotrityl chloride). The choice of resin depends on the desired C-terminal functionality (acid or amide).[3] |

| Activation Method | Standard carbodiimide activation (e.g., DIC/Oxyma) or onium salt-based activation (e.g., HBTU/DIPEA, HATU/DIPEA). Due to the lack of steric hindrance, standard coupling protocols are generally effective. |

| Equivalents (vs. Resin) | This compound: 3-5 eq.Coupling Reagent (e.g., HBTU, HATU): 2.9-4.5 eq.Base (e.g., DIPEA, NMM): 6-10 eq. |

| Solvent | High-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). |

| Coupling Time | 1-2 hours at room temperature. Reaction completion can be monitored using a qualitative ninhydrin (Kaiser) test.[5] |

| Expected Coupling Efficiency | >99%. As a non-sterically hindered amino acid, this compound is expected to couple with high efficiency under standard conditions.[6] Note: This is an illustrative value based on typical efficiencies for non-hindered amino acids. Actual efficiency may vary depending on the specific sequence and synthesis conditions. |

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Resin Swelling and Preparation

Objective: To swell the solid support resin to ensure optimal accessibility of reactive sites.

-

Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.

-

Add sufficient DMF to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF from the swollen resin.

Protocol 2: Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.

Protocol 3: Coupling of this compound

Objective: To couple this compound to the deprotected N-terminus of the peptide chain.

Method A: HBTU/DIPEA Activation

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (2.9-4.5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

Method B: DIC/Oxyma Activation

-

In a separate vial, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

-

Add the solution to the deprotected resin.

-

Add DIC (3-5 equivalents) to the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 4: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.

Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v).[7]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash the pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Caption: Simplified logical relationship of the coupling reaction in SPPS.

References

- 1. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Utilizing Fmoc-5-Ava-OH as a Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH) is a valuable building block for the synthesis of PROTAC linkers. The 5-carbon alkyl chain provides a flexible spacer to orient the warhead and the E3 ligase ligand for optimal ternary complex formation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for controlled, stepwise synthesis, while the carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand.

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing an this compound derived linker.

Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs with 5-atom alkyl linkers, similar to the one derived from 5-aminovaleric acid.

| PROTAC ID | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC-Ava-1 | IRAK4 | Cereblon | 5 | 151 | >90 | PBMC | [] |

| PROTAC-Ava-2 | BTK | Cereblon | ~5 | <10 | >85 | Mino | [2] |

| PROTAC-Ava-3 | BRD4 | VHL | 5 | 5 | >95 | HEK293T | [3] |

| PROTAC-Ava-4 | HDAC3 | VHL | ~5 | 440 | 77 | HCT116 | [4] |

Signaling Pathway: IRAK4 Degradation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key kinase in the innate immune signaling pathway. Its activation upon Toll-like receptor (TLR) or Interleukin-1 receptor (IL-1R) stimulation leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. A PROTAC targeting IRAK4 can induce its degradation, thereby inhibiting these inflammatory responses.[][5]

Caption: IRAK4 signaling pathway and its degradation by a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a 5-Aminovaleric Acid Linker

This protocol describes a representative synthetic route for coupling a POI ligand (warhead) and an E3 ligase ligand using this compound as the linker building block. The synthesis involves standard amide bond formations and Fmoc deprotection.

Experimental Workflow:

Caption: General workflow for PROTAC synthesis using this compound.

Materials:

-

This compound

-

Amine-functionalized POI ligand (Warhead-NH2)

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) for final deprotection if necessary

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Coupling of this compound to the POI Ligand:

-

Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Fmoc-protected linker-warhead conjugate.

-

-

Fmoc Deprotection:

-

Dissolve the Fmoc-protected conjugate in a solution of 20% piperidine in DMF.

-

Stir the reaction at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual piperidine.

-

The resulting crude amine is typically used in the next step without further purification.

-

-

Coupling to the E3 Ligase Ligand:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of the deprotected amine intermediate from the previous step (1.0 equivalent) in DMF to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

-

Work up the reaction as described in step 1.

-

Purify the final PROTAC by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the procedure to assess the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC

-

DMSO

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).

-

Treat the cells with the PROTAC dilutions and incubate for a desired period (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]

-

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of the PROTAC on a cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Synthesized PROTAC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with the PROTAC dilutions and a vehicle control for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

-

Protocol 4: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a method to assess the formation of the ternary complex (POI-PROTAC-E3 ligase) using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Purified recombinant target protein (POI)

-

Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-